molecular formula C12H17NO · HCl B1163601 2-Ethylmethcathinone (hydrochloride)

2-Ethylmethcathinone (hydrochloride)

Cat. No.: B1163601
M. Wt: 227.7
InChI Key: AUGWTFSCQGXGOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context of Cathinone (B1664624) Derivatives in Scientific Inquiry

The scientific investigation into cathinone and its derivatives has a history rooted in the study of the naturally occurring stimulant found in the khat plant (Catha edulis). The use of khat for its stimulant properties has been documented for centuries, with the first written record dating back to the 14th century. nih.gov The international scientific community began to take note of khat in the 1930s, with the League of Nations and later the World Health Organization considering its use. nih.gov

A key milestone in the scientific understanding of khat was the isolation of the norepinephrine (B1679862) optical isomer, now known as cathine, from the plant in 1930. nih.gov Later research in the 1970s identified cathinone as the primary psychoactive component of the khat plant. Subsequent studies established that cathinone could be utilized as a training drug in drug discrimination studies with rats. nih.gov

The foray into synthetic cathinone derivatives began in the mid-20th century. One of the earliest synthetic analogs, methcathinone (B1676376), was first synthesized in the 1920s and was later patented as an analeptic agent. acs.org However, due to its stimulant properties, it gained notoriety for non-medical use in the late 1980s and early 1990s. acs.orgresearchgate.net Other significant early synthetic cathinones include mephedrone (B570743) (4-methylmethcathinone) and 3,4-methylenedioxypyrovalerone (MDPV), which were first described for research purposes in 1929 and 1969, respectively. acs.org The emergence of these and other synthetic cathinones as novel psychoactive substances in the 2000s marked a new chapter in their scientific and forensic investigation. researchgate.net

Classification and Chemical Diversity of Synthetic Cathinones within Research Frameworks

Synthetic cathinones are a broad class of compounds characterized by a β-keto-phenethylamine core structure. Their chemical diversity stems from the potential for substitutions at three primary positions on the cathinone scaffold: the aromatic ring, the alkyl side chain, and the terminal amino group. acs.orgnih.gov This allows for a vast number of derivatives to be synthesized. nih.gov

Within research frameworks, synthetic cathinones are often classified into four main sub-classes based on their structural modifications: nih.gov

N-alkyl cathinones: These compounds feature an alkyl substitution on the nitrogen atom.

N-pyrrolidine cathinones: This group is characterized by the incorporation of the nitrogen atom into a pyrrolidine (B122466) ring.

3,4-methylenedioxy-N-alkyl cathinones: These derivatives possess a methylenedioxy group on the phenyl ring in addition to an N-alkyl substitution.

3,4-methylenedioxy-N-pyrrolidine cathinones: This sub-class combines the features of a methylenedioxy-substituted phenyl ring and an N-pyrrolidinyl group.

The variety of synthetic cathinones is extensive, with substitutions including alkyl groups at the α-carbon of the side chain or on the benzyl (B1604629) ring, the addition of a methylenedioxy benzyl ring, or the inclusion of an N-pyrrolidinal moiety. researchgate.net As of 2021, the United Nations Office on Drugs and Crime (UNODC) had been notified of a total of 201 synthetic cathinone substances. nih.gov This vast chemical diversity presents a continuous challenge for forensic identification and characterization. acs.org

Research Significance of 2-Ethylmethcathinone (hydrochloride) within the Novel Psychoactive Substance (NPS) Landscape

2-Ethylmethcathinone (hydrochloride), also known as 2-EMC, is a designer drug belonging to the amphetamine, phenethylamine, and cathinone chemical classes. caymanchem.com Its significance in the NPS landscape stems from its structural relationship to other well-known and controlled synthetic cathinones, such as 4-methylmethcathinone (mephedrone). caymanchem.com The emergence of compounds like 2-EMC is a direct consequence of efforts to create structurally related alternatives to regulated substances, thereby circumventing existing drug laws. researchgate.net

The scientific and forensic interest in 2-Ethylmethcathinone lies in its characterization and differentiation from its isomers and other related compounds. As a new psychoactive substance, its physiological and toxicological properties are not well-documented, making its identification in seized materials a key objective for forensic laboratories. caymanchem.com The continuous emergence of such novel derivatives necessitates the development and application of advanced analytical techniques for their unambiguous identification. mdpi.com

The study of compounds like 2-Ethylmethcathinone contributes to the broader understanding of structure-activity relationships within the synthetic cathinone class. By examining how modifications to the chemical structure, such as the position of the ethyl group on the phenyl ring, influence the compound's properties, researchers can better predict the effects of future NPS. acs.org

Compound Data

PropertyValueSource
Formal Name 1-(2-ethylphenyl)-2-(methylamino)-1-propanone, monohydrochloride caymanchem.com
Synonyms 2-EMC, 2-ethyl-N-methylcathinone swgdrug.org
Molecular Formula C₁₂H₁₇NO • HCl caymanchem.com
Formula Weight 227.7 caymanchem.com
CAS Number 2448055-88-5 caymanchem.com

Analytical Data

Analytical TechniqueObserved Characteristics
UV max (λ) 206, 248, 289 nm
Microcrystal Test (Platinic Chloride) Under acidic conditions, forms thick, long, colorless prisms that grow end to end as straight or branched chains. wcupa.edu
Microcrystal Test (Gold Chloride) In aqueous gold chloride reagent, forms characteristic large, thick, stacked tablet-shaped crystals. wcupa.edu

Properties

Molecular Formula

C12H17NO · HCl

Molecular Weight

227.7

InChI

InChI=1S/C12H17NO.ClH/c1-4-10-7-5-6-8-11(10)12(14)9(2)13-3;/h5-9,13H,4H2,1-3H3;1H

InChI Key

AUGWTFSCQGXGOI-UHFFFAOYSA-N

SMILES

CCC1=C(C(C(NC)C)=O)C=CC=C1.Cl

Synonyms

2-EMC

Origin of Product

United States

Synthetic Methodologies and Chemical Characterization in Research Settings

General Synthetic Approaches for β-keto-Amphetamines in Controlled Environments

Synthetic cathinones, which are β-keto analogues of amphetamines, represent a broad class of compounds with a polyfunctional backbone that allows for various structural modifications. biointerfaceresearch.com The synthesis of these compounds, including 2-ethylmethcathinone, typically falls under established organic chemistry reaction pathways conducted in controlled laboratory environments.

The synthesis of β-keto-amphetamines (cathinones) can be achieved through several routes, often starting from appropriately substituted aromatic compounds. A common strategy involves the α-bromination of a substituted propiophenone, followed by amination with the desired amine (in this case, methylamine) to yield the cathinone (B1664624) structure.

Another established pathway is the Friedel-Crafts acylation, where a substituted benzene (B151609) (like ethylbenzene) is reacted with an acyl halide (e.g., 2-(methylamino)propanoyl chloride) in the presence of a Lewis acid catalyst. However, managing the reactivity of the amine group is crucial.

Alternatively, a widely used approach in clandestine and research settings is the oxidation of the corresponding substituted ephedrine (B3423809) or pseudoephedrine analogue. For N-methylcathinones, this would involve the oxidation of an N-methylephedrine derivative. Furthermore, the nitrostyrene (B7858105) route is another recognized method for producing amphetamine-like substances, involving the creation of a β-methyl-β-nitrostyrene derivative as an intermediate. uc.pt

The final step in preparing the hydrochloride salt involves treating the freebase form of the cathinone with hydrochloric acid. researchgate.netwikipedia.org This is a standard acid-base reaction that results in the formation of a more stable, water-soluble crystalline solid, which is easier to handle and analyze.

The synthesis of 2-ethylmethcathinone specifically requires a precursor that introduces the ethyl group at the ortho (2-position) of the phenyl ring. A logical starting material for this synthesis is 2-ethylpropiophenone. This precursor could be synthesized via a Friedel-Crafts reaction between ethylbenzene (B125841) and propionyl chloride, though this would yield a mixture of ortho, meta, and para isomers that would require separation. A more direct route would start with 2-ethylaniline. researchgate.net

A plausible synthetic sequence starting from 2-ethylpropiophenone would be:

α-Bromination: The 2-ethylpropiophenone is brominated at the alpha position (the carbon adjacent to the carbonyl group) using a brominating agent like bromine (Br₂) in a suitable solvent.

Amination: The resulting α-bromo-2-ethylpropiophenone is then reacted with methylamine (B109427) (CH₃NH₂) to substitute the bromine atom, forming the 2-ethylmethcathinone freebase.

Salt Formation: The synthesized freebase is dissolved in an appropriate organic solvent and treated with a solution of hydrochloric acid (HCl) to precipitate 2-ethylmethcathinone hydrochloride. researchgate.netwikipedia.org

The synthesis of positional isomers, such as 3-ethylmethcathinone and 4-ethylmethcathinone (B1651093), would follow the same general pathway but would require the corresponding isomeric starting materials: 3-ethylpropiophenone and 4-ethylpropiophenone, respectively. The differentiation of these final isomeric products is a significant analytical challenge, as they often exhibit very similar chemical properties. nih.govresearchgate.net

Spectroscopic and Chromatographic Characterization Techniques in Academic Investigations

The unambiguous identification of 2-ethylmethcathinone and its distinction from positional isomers relies on a combination of advanced analytical techniques. These methods are essential for structural elucidation and are routinely employed in forensic and research laboratories. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise molecular structure of a compound. By analyzing the chemical shifts, splitting patterns (multiplicity), and integration of the signals in ¹H (proton) and ¹³C (carbon) NMR spectra, the connectivity of atoms within the molecule can be established.

For 2-ethylmethcathinone hydrochloride, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the ethyl group, the aromatic ring, the methine (CH) and methyl (CH₃) groups of the propanone backbone, and the N-methyl group. swgdrug.orgswgdrug.org The protons on the aromatic ring would present a complex multiplet pattern characteristic of an ortho-disubstituted benzene ring. Similarly, the ¹³C NMR spectrum provides a unique signal for each carbon atom in a distinct chemical environment. docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Ethylmethcathinone (Note: These are estimated values. Actual experimental values may vary based on solvent and instrument conditions.)

Assignment ¹H Chemical Shift (ppm) Multiplicity Integration ¹³C Chemical Shift (ppm)
Aromatic-H7.2 - 7.6Multiplet4H125 - 135
C=O---~198
Backbone-CH~5.2Quartet1H~55
N-CH₃~2.8Doublet3H~32
Phenyl-CH₂~2.7Quartet2H~25
Backbone-CH₃~1.6Doublet3H~16
Phenyl-CH₂CH₃ ~1.2Triplet3H~15

Data table based on general principles of NMR spectroscopy and analysis of similar structures. swgdrug.orgswgdrug.orgutah.edudocbrown.info

Mass spectrometry (MS) is a key analytical tool used to determine the molecular weight and elemental composition of a compound and to gain structural information through fragmentation analysis. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of individual components in a mixture. swgdrug.orgswgdrug.org

Under Electron Ionization (EI), 2-ethylmethcathinone typically undergoes fragmentation through cleavage alpha to the carbonyl group (to form an acylium ion) and cleavage alpha to the nitrogen atom (to form an iminium ion). The resulting mass spectrum serves as a chemical fingerprint. The molecular ion [M]⁺ would be observed at m/z 191, with characteristic fragment ions appearing at lower mass-to-charge ratios. swgdrug.org

Distinguishing between positional isomers like 2-EMC and 4-EMC using standard GC-MS can be challenging due to similar fragmentation patterns. mdpi.com However, subtle differences in the relative abundances of fragment ions or the use of tandem mass spectrometry (MS/MS) can allow for their differentiation. nih.govjst.go.jpnih.gov LC-MS/MS with techniques like electron activated dissociation (EAD) has shown high accuracy in identifying ring-substituted positional isomers of synthetic cathinones. nih.gov

Table 2: Key EI-MS Fragmentation Data for 2-Ethylmethcathinone and its Positional Isomer 4-Ethylmethcathinone

Compound Molecular Ion (m/z) Base Peak (m/z) Major Fragment Ions (m/z) Reference
2-Ethylmethcathinone19158119, 91, 77, 56 swgdrug.org
4-Ethylmethcathinone19158119, 91, 77, 133 swgdrug.org

This interactive table allows for comparison of the mass spectrometry data between the two isomers.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. The resulting spectrum provides information about the functional groups present in the compound. For 2-ethylmethcathinone hydrochloride, the IR spectrum would show characteristic absorption bands for the carbonyl group (C=O), C-H bonds (aromatic and aliphatic), and the N-H bond of the secondary amine salt. swgdrug.orgspectrabase.com

Table 3: Characteristic FTIR-ATR Absorption Bands for 2-Ethylmethcathinone HCl

Wavenumber (cm⁻¹) Functional Group Assignment Reference
~2964C-H stretch (aliphatic) swgdrug.org
~2719, ~2474N-H stretch (secondary amine salt) swgdrug.org
~1695C=O stretch (ketone) swgdrug.org
~1450C-H bend (aliphatic) swgdrug.org
~760C-H bend (ortho-disubstituted aromatic) swgdrug.org

Data sourced from a SWGDRUG monograph. swgdrug.org

Microcrystalline analysis is a classical chemical technique that can also be used for identification. This method involves reacting the compound with specific chemical reagents to form characteristic crystals, which are then observed under a microscope. 2-Ethylmethcathinone has been shown to form distinctive crystals with reagents like aqueous gold chloride (HAuCl₄) and platinic chloride (H₂PtCl₆). wcupa.eduwcupa.edu The crystals formed with aqueous gold chloride are described as large, thick, stacked tablets that are well-suited for subsequent analysis by infrared microspectroscopy. wcupa.eduwcupa.edu

Chromatographic Separations (Gas Chromatography, Liquid Chromatography) for Purity Assessment and Isomer Differentiation

Chromatographic techniques are fundamental in the analytical chemistry of synthetic compounds for both the determination of purity and the differentiation of structurally similar isomers. In the context of 2-Ethylmethcathinone (hydrochloride) and related synthetic cathinones, Gas Chromatography (GC) and Liquid Chromatography (LC) are the principal methods employed in research and forensic settings. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase, allowing for both qualitative and quantitative analysis. unodc.org

Gas Chromatography (GC)

Gas Chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a cornerstone for the analysis of volatile and semi-volatile compounds like synthetic cathinones. shimadzu.com It offers high-resolution separation and definitive structural identification. shimadzu.comresearchgate.net In forensic laboratories, GC-MS is a popular method due to its high precision in retention times and the availability of extensive spectral databases for comparison. shimadzu.com

For the analysis of 2-Ethylmethcathinone, a sample is typically prepared by dissolving it in a suitable solvent, such as chloroform, after a base extraction. swgdrug.org The solution is then injected into the gas chromatograph.

Purity Assessment GC methods are used to assess the purity of a substance by separating the main compound from any impurities, such as starting materials, by-products of the synthesis, or degradation products. bibliotekanauki.pl The area of each peak in the resulting chromatogram is proportional to the concentration of the corresponding compound, allowing for a quantitative purity assessment. For instance, methods have been developed to detect and quantify organic volatile impurities in active pharmaceutical ingredients, demonstrating the capability of GC to measure trace-level contaminants. bibliotekanauki.pl

Isomer Differentiation A significant challenge in the analysis of synthetic cathinones is the differentiation of isomers (e.g., positional isomers like 2-, 3-, and 4-ethylmethcathinone), which may have very similar chemical properties but different legal statuses or pharmacological effects. uab.edu While standard GC-MS can sometimes struggle to distinguish between isomers that have similar retention times and mass spectra, optimized GC methods and advanced techniques can achieve separation. uab.edumarshall.edu

Developing class-specific GC-MS methods that are optimized to maximize retention time differences between target compounds can significantly improve the ability to identify a larger suite of analytes than generic methods. nih.gov For example, a study focused on developing a targeted GC-MS method for synthetic cathinones demonstrated a twofold increase in retention time differences among test compounds compared to a general method, with a shorter runtime. nih.gov Techniques like GC coupled with tandem mass spectrometry (GC-MS/MS) can provide more detailed structural information by analyzing the fragmentation patterns of ions, which aids in the differentiation of cathinone isomers. shimadzu.com

Below are tables detailing typical GC-MS parameters and research findings for the analysis of cathinones.

Table 1: Example GC-MS Parameters for 2-Ethylmethcathinone Analysis This table is based on a documented method for the analysis of 2-Ethylmethcathinone. swgdrug.org

ParameterValue
Instrument Agilent Gas Chromatograph with Mass Spectrometric Detector
Column DB-1 MS (or equivalent), 30m x 0.25 mm x 0.25µm
Carrier Gas Helium at 1 mL/min
Injector Temp. 280°C
MSD Transfer Line Temp. 280°C
Oven Program 100°C for 1.0 min, then ramp to 300°C at 12°C/min, hold for 30.0 min
Injection 1 µL, Split Ratio = 25:1
Sample Preparation Analyte diluted to ~4 mg/mL, base extracted into chloroform

Table 2: Research Findings on GC-Based Isomer Differentiation of Cathinones This table summarizes findings from various studies on the separation of cathinone isomers.

Research FocusKey FindingsReference
Validation of MEC Isomers Analysis A GC-MS method was validated for the separation and analysis of 2-MEC, 3-MEC, and 4-MEC. The study highlights the importance of differentiating isomers, especially if they have different legal statuses. uab.edu
Targeted GC-MS Method Development A targeted GC-MS method for synthetic cathinones increased retention time differences, allowing for better separation. However, it was noted that some compound pairs might still have overlapping acceptance windows and similar mass spectra. nih.gov
Comprehensive Detection with GC-MS/MS A GC-MS/MS method was developed for the comprehensive detection and structural elucidation of 62 synthetic cathinones, enabling easy differentiation of isomers and identification of various substituents. shimadzu.com
Analysis of Methcathinone (B1676376) Analogs GC-MS use is limited in analyzing some analogs due to similar retention times and mass spectra. GC-IR is suggested as a potentially better method for identification in some cases. marshall.edu

Liquid Chromatography (LC)

Liquid Chromatography, especially High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS), is a powerful and versatile technique for analyzing a wide range of compounds, including those that are non-volatile or thermally unstable. unodc.orgwvu.edu

Purity Assessment LC is highly effective for purity assessment. Modern HPLC detectors, such as Charged Aerosol Detectors (CAD), can provide a uniform response for non-volatile analytes, allowing for the accurate quantitation of impurities even when a reference standard for the impurity is not available. wiley.com This allows for the detection of impurities at levels as low as 0.1% or less. wiley.com

Isomer Differentiation LC is particularly adept at isomer differentiation, including positional isomers and enantiomers (chiral molecules that are non-superimposable mirror images). nih.govnih.gov

Positional Isomers: Similar to GC, LC separates positional isomers based on their different interactions with the stationary phase. For example, a study on disaccharide isomers demonstrated that an LC-MS/MS method could differentiate isomers that differed in retention time by only 2%. nih.gov

Enantiomeric (Chiral) Separation: Since enantiomers have identical physical and chemical properties in an achiral environment, their separation requires a chiral environment. nih.gov This is achieved in LC through two main approaches:

Direct Method: Using a Chiral Stationary Phase (CSP). These columns are packed with a chiral material (e.g., derivatives of cellulose, amylose, or crown ethers) that interacts differently with each enantiomer, leading to different retention times. nih.govtsijournals.com Polysaccharide-based CSPs are widely used for the optical resolution of racemic drugs. tsijournals.com

Indirect Method: Involves derivatizing the enantiomeric mixture with a chiral derivatizing reagent before analysis on a standard, achiral column. nih.govrestek.com This reaction creates diastereomers, which have different physical properties and can be separated by conventional chromatography. restek.com

The development of LC-MS/MS methods has been crucial for the selective detection and quantification of isomers in complex samples. unodc.orgnih.gov

Table 3: Example LC Parameters for Chiral and Isomeric Separation This table presents examples of LC conditions used for separating isomers of related compounds, illustrating the techniques applicable to 2-Ethylmethcathinone.

ParameterValue/DescriptionApplication ContextReference
Column Chiralpak AD-H (4.6 mm x 250 mm, 5µm)Chiral separation of Cathine enantiomers tsijournals.com
Mobile Phase n-Heptane / Ethyl alcohol / Diethylamine (920:80:1.0 v/v)Chiral separation of Cathine enantiomers tsijournals.com
Flow Rate 1.0 mL/minChiral separation of Cathine enantiomers tsijournals.com
Detector UV at 220nmChiral separation of Cathine enantiomers tsijournals.com
Column Phenomenex Kinetex Biphenyl (50 × 4.6 mm, 2.6 μm)Analysis of illicit drugs including Fentanyl nih.gov
Mobile Phase Gradient of (A) water with formic acid/ammonium formate (B1220265) (pH 2.3) and (B) methanol (B129727)Analysis of illicit drugs nih.gov
Derivatization Reagent 1-fluoro-2,4-dinitrophenyl-5-L-alanineamide (Marfey's reagent)Indirect chiral separation of amphetamine enantiomers on a standard C18 column restek.com

Pharmacological Investigations and Mechanism of Action: in Vitro and Receptor Level Studies

Monoamine Transporter Interactions of 2-Ethylmethcathinone and Related Cathinones

Synthetic cathinones can act as either reuptake inhibitors, blocking the reabsorption of neurotransmitters from the synaptic cleft, or as releasing agents, promoting the non-vesicular release of neurotransmitters. wikipedia.org The specific profile of transporter interaction dictates the ultimate pharmacological effect.

Cathinone (B1664624) and its derivatives are known to be potent inhibitors of the dopamine (B1211576) transporter. mdpi.comnih.gov This inhibition leads to an increase in extracellular dopamine concentrations. The potency of DAT inhibition can be influenced by various structural modifications to the cathinone molecule. frontiersin.org For instance, N-ethyl substitution in some cathinone analogs has been shown to increase potency at the DAT compared to their N-methyl counterparts. frontiersin.org Given that 2-EMC possesses a methylamino group similar to methcathinone (B1676376), it is hypothesized to be a DAT inhibitor. However, the effect of the 2-ethyl substitution on the phenyl ring on DAT affinity requires specific experimental validation.

Many cathinones also exhibit significant activity at the norepinephrine (B1679862) transporter. mdpi.comnih.gov Cathinone and methcathinone, for example, show a preference for inhibiting DAT and NET over SERT. nih.gov This dual inhibition contributes to their stimulant effects. It is plausible that 2-EMC shares this characteristic, though empirical data is needed for confirmation.

The interaction of cathinones with the serotonin (B10506) transporter is more variable across different derivatives. nih.gov Some, like mephedrone (B570743), are potent SERT inhibitors, while others, such as cathinone and methcathinone, have low affinity for this transporter. nih.gov The nature of the substitution on the aromatic ring and the amino group plays a crucial role in determining SERT activity. frontiersin.org Without direct experimental data, the SERT inhibition profile of 2-EMC remains speculative.

Receptor Binding Profiles and Agonist/Antagonist Activities (e.g., 5-HT Receptors, Adrenergic Receptors)

Beyond their primary action on monoamine transporters, some cathinones have been shown to interact with various neurotransmitter receptors, although generally with lower affinity. nih.gov For instance, mephedrone and methcathinone have been reported to bind to 5-HT2A receptors. nih.gov Some cathinones also show affinity for α1-adrenergic receptors. nih.gov

A specific receptor binding profile for 2-Ethylmethcathinone at 5-HT, adrenergic, or other receptors has not been detailed in the available literature. Such studies would be necessary to fully characterize its pharmacological actions and potential off-target effects.

Structure-Activity Relationships (SAR) in Cathinone Pharmacodynamics

The pharmacological properties of synthetic cathinones are highly dependent on their chemical structure. wikipedia.org Modifications at the aromatic ring, the α-carbon, and the amino group can significantly alter their potency and selectivity for monoamine transporters. wikipedia.orgfrontiersin.org

Aromatic Ring Substitution: The position and nature of the substituent on the phenyl ring are critical. For 2-EMC, the ethyl group is at the 2-position. The impact of this specific substitution, in comparison to the more commonly studied 3- or 4-position substitutions, on transporter affinity is not well-documented.

α-Alkyl Substitution: The length of the alkyl chain at the α-carbon can influence activity. 2-EMC has a methyl group at this position, similar to methcathinone.

N-Alkyl Substitution: The substituent on the amino group is a key determinant of pharmacological profile. 2-EMC has a methyl group. As previously mentioned, increasing the N-alkyl chain length to an ethyl group can enhance DAT inhibition. frontiersin.org

The table below summarizes the structural features of 2-Ethylmethcathinone in the context of general cathinone SAR.

Structural Feature In 2-Ethylmethcathinone (2-EMC) General SAR Observations for Cathinones
Aromatic Ring Substitution 2-ethylThe position and nature of the substituent significantly influence potency and selectivity. 4-position substitutions are common in many well-studied cathinones.
β-Keto Group PresentA defining feature of cathinones, distinguishing them from amphetamines and affecting their interaction with TAAR1. nih.gov
α-Carbon Substitution Methyl groupA methyl group at this position is common to many synthetic cathinones.
Amino Group Substitution N-methylN-alkylation influences potency at monoamine transporters. frontiersin.org

Impact of Aromatic Ring Substitutions on Transporter Selectivity

The position and nature of substituents on the aromatic ring of the cathinone scaffold are critical determinants of transporter selectivity. acs.org For methcathinone analogs, substitutions at the para- (4-position) of the phenyl ring have been extensively studied. The introduction of a methyl group at this position, as seen in the related compound mephedrone (4-methylmethcathinone), has been shown to increase the compound's potency as a SERT inhibitor compared to the unsubstituted methcathinone. acs.org

Quantitative structure-activity relationship (QSAR) analyses of para-substituted methcathinone analogs have revealed that the steric bulk of the substituent plays a significant role in the selectivity for DAT versus SERT. acs.org Larger substituents at the para-position tend to shift the selectivity towards SERT. acs.org For instance, the addition of a p-trifluoromethyl (p-CF3) group to the methcathinone structure enhances its selectivity for SERT. acs.org

In the case of 2-Ethylmethcathinone, the ethyl group is located at the ortho- (2-position) of the phenyl ring. While less data is available for ortho-substituted cathinones compared to their para-substituted counterparts, it is understood that the position of the substituent can significantly alter pharmacological activity. Generally, substitutions on the aromatic ring of methcathinone have been found to decrease its potency as a DAT releasing agent. nih.gov

Substitution on Phenyl RingEffect on Transporter SelectivityReference
Para-Methyl (e.g., Mephedrone)Increased SERT inhibition potency acs.org
Para-TrifluoromethylEnhanced SERT selectivity acs.org
General Aromatic SubstitutionsDecreased DAT releasing effects nih.gov

Influence of Alkyl Side Chain Modifications on Receptor Affinity

Modifications to the alkyl side chain of cathinone derivatives have a pronounced effect on their affinity for monoamine transporters, particularly DAT. nih.gov Research on a series of α-pyrrolidinophenones, which are structurally related to cathinones, has demonstrated a clear trend: increasing the length of the α-carbon chain from a methyl to a propyl group leads to a significant increase in the compound's affinity and potency as a DAT inhibitor. nih.gov This trend is also observed in other series of synthetic cathinones. acs.org

For example, in the α-pyrrolidinophenone series, the binding affinity (Ki) at the human dopamine transporter (hDAT) increases as the alkyl chain is lengthened:

Methyl (α-PPP): 1.29 µM

Ethyl (α-PBP): 0.145 µM

Propyl (α-PVP): 0.0222 µM

Butyl (α-PHP): 0.016 µM nih.gov

Alkyl Side Chain Length (α-carbon)Impact on DAT Affinity/PotencyReference
MethylLower nih.gov
EthylIntermediate nih.gov
PropylHigher nih.govub.edu
ButylHigher nih.gov

Role of Terminal Amine Group Substitutions in Pharmacological Profile

Substitutions on the terminal amine group of the cathinone structure are a key factor in defining both the potency and the mechanism of action (inhibitor versus substrate) at monoamine transporters. nih.gov For instance, increasing the bulk of the substituent on the terminal amine generally tends to enhance the compound's action as a DAT reuptake inhibitor. nih.gov

In studies comparing N-methyl and N-ethyl substituted cathinones, the presence of an N-ethyl group has been shown to increase the capacity to inhibit monoamine uptake, with this effect being more pronounced at the DAT. frontiersin.org For example, N-ethyl-pentedrone (NEPD) is a more potent DAT inhibitor than pentedrone (B609907) (which has an N-methyl group). frontiersin.org

Furthermore, the nature of the amine substituent can influence whether a compound acts as a reuptake inhibitor or a substrate (releaser). While N-methylation of cathinone to methcathinone enhances its stimulant potency and function as a dopamine releasing agent, further homologation to an N-ethyl group (ethcathinone) results in a compound that is both a weak dopamine reuptake inhibitor and a weak dopamine releasing agent. nih.govub.edu This suggests a "hybrid" action for some N-ethyl cathinones.

Studies on a series of α-aminovalerophenone derivatives, which differ only in their terminal amine substitution, have shown that all the compounds tested are potent DAT inhibitors. nih.gov The potency for inhibiting DAT increased when the amino-substituent was expanded from a methyl to an ethyl group, or to a pyrrolidine (B122466) or piperidine (B6355638) ring. nih.gov

Terminal Amine SubstitutionEffect on Pharmacological ProfileReference
N-Methyl (e.g., Methcathinone)Potent DA releasing agent nih.gov
N-Ethyl (e.g., Ethcathinone)Weaker DA reuptake inhibitor and releaser nih.govub.edu
N-Ethyl (general trend)Increased DAT inhibition potency vs. N-methyl frontiersin.orgnih.gov
Increased BulkTends to enhance DAT reuptake inhibition nih.gov

Metabolism and Biotransformation Research Mechanistic Focus

In Vitro Metabolic Pathways of 2-Ethylmethcathinone and Analogues

In vitro studies, often utilizing human liver microsomes (HLM), are effective in generating the primary metabolites of synthetic cathinones, providing insight into the metabolic pathways. nih.govfrontiersin.org These studies allow for the characterization of both Phase I and Phase II metabolic profiles. nih.gov

Phase I reactions, also known as functionalization reactions, modify the primary structure of the compound by introducing or exposing polar functional groups. pharmacy180.comyoutube.com For synthetic cathinones, these transformations are extensive and varied. nih.gov The primary Phase I pathways identified through research on cathinone (B1664624) analogues include β-ketone reduction, hydroxylation, N-dealkylation, and oxidative deamination. nih.govnih.govresearchgate.net

β-Ketone Reduction : A common metabolic pathway for nearly all synthetic cathinones is the reduction of the β-keto group to a hydroxyl group, forming the corresponding alcohol metabolite. researchgate.netnih.gov This reaction converts the cathinone into an amino alcohol, similar in structure to ephedrine (B3423809) or norephedrine. researchgate.net

Hydroxylation : This reaction can occur at several positions on the cathinone molecule. Hydroxylation of the aromatic ring is a known pathway. nih.gov Additionally, for analogues with an alkyl group on the aromatic ring, this substituent can be hydroxylated and subsequently oxidized into a carboxylic acid. nih.gov

N-dealkylation : For N-alkylated cathinones, which includes the structural class of 2-Ethylmethcathinone, N-dealkylation is a principal metabolic route. nih.gov This involves the removal of the alkyl group from the nitrogen atom. For instance, studies on analogues show that N,N-diethyl or N,N-dimethyl cathinones can be dealkylated to their corresponding N-ethyl and N-methyl analogues, which can be further dealkylated to the primary amine. frontiersin.org

Oxidative Deamination : This process involves the removal of the amine group. wikipedia.org While tertiary amines are less susceptible, this pathway is relevant for secondary aliphatic amines, which can be formed via N-dealkylation. researchgate.net The reaction is catalyzed by enzymes like monoamine oxidase. wikipedia.org

Table 1: Common Phase I Biotransformation Reactions in Cathinone Analogues

Metabolic Reaction Description Affected Moiety Source(s)
β-Ketone Reduction Reduction of the ketone group to a hydroxyl group. β-Keto group researchgate.netnih.gov
Hydroxylation Addition of a hydroxyl group. Aromatic ring, alkyl side-chain nih.govnih.gov
N-dealkylation Removal of an alkyl group from the nitrogen atom. N-alkyl group nih.govfrontiersin.org

| Oxidative Deamination | Removal of the amino group, often following N-dealkylation. | Amino group | wikipedia.orgresearchgate.net |

Following Phase I transformations, the resulting metabolites can undergo Phase II conjugation reactions. nih.govnih.gov These reactions attach small, polar endogenous molecules to the metabolite, significantly increasing its water solubility and facilitating its excretion. pharmacy180.comuomus.edu.iq Phase II reactions are generally considered true detoxification pathways. pharmacy180.com

Glucuronidation : This is the most common Phase II pathway for synthetic cathinones. nih.govnih.gov It involves the attachment of a glucuronic acid molecule to a polar functional group, such as the hydroxyl group formed during the β-ketone reduction of the parent compound. frontiersin.org The resulting glucuronide conjugates are primary routes for the elimination of cathinones. frontiersin.org

Succinylation : Research has also identified novel Phase II metabolites involving conjugation with succinic acid. In a study on the analogue methylone, amidic conjugates with succinic acid were identified in rat urine, indicating this as a potential, though less common, metabolic pathway. researchgate.net

Table 2: Key Phase II Conjugation Reactions in Cathinone Analogues

Conjugation Reaction Description Endogenous Molecule Source(s)
Glucuronidation Covalent attachment of glucuronic acid. Glucuronic Acid nih.govnih.govfrontiersin.org

| Succinylation | Formation of an amidic conjugate with succinic acid. | Succinic Acid | researchgate.net |

Cytochrome P450 Enzyme Involvement in Cathinone Metabolism Research

The Phase I biotransformation of synthetic cathinones is heavily reliant on the cytochrome P450 (CYP450) enzyme system. youtube.comnih.gov Research has implicated several specific CYP450 isoenzymes in the metabolism of these compounds.

Studies have shown that CYP2D6 is a key enzyme involved in the metabolism of all synthetic cathinones. researchgate.net Other P450 enzymes also contribute variably depending on the specific cathinone structure. These include CYP1A2, CYP2B6, and CYP2C19. researchgate.net For example, the demethylenation of 3,4-methylenedioxy substituted cathinones is mediated specifically by CYP2D6 and CYP2C19. researchgate.netnih.gov

Table 3: Cytochrome P450 Enzymes Implicated in Cathinone Metabolism

Enzyme Role in Metabolism Source(s)
CYP2D6 Implicated in the metabolism of all synthetic cathinones. researchgate.net
CYP1A2 Contributes variably to the metabolism of specific cathinones. researchgate.net
CYP2B6 Contributes variably to the metabolism of specific cathinones. researchgate.net

| CYP2C19 | Contributes variably; involved in demethylenation of certain analogues. | researchgate.netnih.gov |

Identification of Key Metabolites in Biological Matrices for Research Purposes

The identification of metabolites in biological samples like urine is essential for confirming the consumption of a parent compound. nih.govnih.gov High-resolution mass spectrometry techniques, such as LC/Q-TOF/MS, are powerful tools for screening and identifying these metabolites. researchgate.netnih.gov In vitro studies using human hepatocytes or liver microsomes have proven effective for generating and predicting the major metabolites found in vivo. nih.govnih.gov

For example, studies on the analogue 4'-methyl-N,N-dimethylcathinone (4-MDMC) demonstrated that it can act as a prodrug, being metabolized into the controlled substance 4-methylmethcathinone (4-MMC, mephedrone). frontiersin.org Similarly, research on bk-EPDP identified six metabolites, including three from Phase II (two glucuronides and one sulfate). mdpi.com The most common metabolites across various cathinone analogues result from β-keto reduction and hydroxylation, with subsequent glucuronide conjugation of the reduced metabolite being a primary elimination product. frontiersin.orgresearchgate.net

Table 4: Examples of Identified Metabolites for Selected Cathinone Analogues

Parent Compound Key Identified Metabolites Analytical Context Source(s)
3,4-DMMC N-demethylated, reduced, hydroxylated, and oxidized products. Human urine researchgate.net
α-PVP Reduced, hydroxylated, and dehydrogenated products. Human urine researchgate.net
4-MDMC 4-MMC (via N-dealkylation), reduced and hydroxylated forms. In vitro (HLM) frontiersin.org

| bk-EPDP | β-oxo reduced metabolite, glucuronide and sulfate (B86663) conjugates. | In vitro (HLM) | mdpi.com |

Enantioselective Metabolism Research of Cathinones

Synthetic cathinones are chiral molecules, meaning they exist as two non-superimposable mirror images called enantiomers. nih.govnih.gov These enantiomers can exhibit different biological and toxicological properties, making enantioselective research critical. nih.govnih.gov

The metabolism of cathinones can be stereoselective, where one enantiomer is metabolized differently or at a different rate than the other. researchgate.net For the natural compound cathinone, its metabolism is stereoselective: the S-(−)-enantiomer's principal metabolite is norephedrine, while the R-(+)-enantiomer is metabolized to cathine. researchgate.net In vitro permeability studies using Caco-2 cells on the enantiomers of pentedrone (B609907) and methylone also demonstrated enantioselectivity, with one enantiomer of each compound proving to be more permeable. nih.gov Such differences highlight the importance of developing analytical methods that can distinguish between enantiomers to fully understand the compound's metabolic profile. nih.govresearchgate.net

Forensic and Analytical Chemistry Research Applications

Development and Validation of Analytical Methods for Detection in Seized Materials

The validation of analytical methods is a critical process in forensic science, ensuring that a specific method is suitable for its intended purpose. ijprajournal.comlabmanager.com This process involves establishing key parameters such as accuracy, precision, specificity, linearity, range, and robustness to guarantee reliable and reproducible results for the identification and quantification of substances like 2-Ethylmethcathinone in seized exhibits. ijprajournal.comsysrevpharm.org The development of these methods is often an iterative process, progressing from initial trials to highly optimized protocols. labmanager.com For new or emerging substances for which no standard methods exist in official pharmacopoeias, developing new analytical procedures is essential. ijprajournal.com Regulatory bodies and guidelines, such as those from the International Conference on Harmonisation (ICH), provide a framework for this validation process.

The primary goals are to create methods that can reliably identify the active ingredient, separate it from any cutting agents or impurities, and, if necessary, quantify it. sysrevpharm.orgresearchgate.net This is particularly important for NPS, which are often sold in mixtures or as substitutes for other controlled substances. researchgate.net The methods must be robust enough to handle the diverse and often complex matrices of illicit products encountered in forensic casework.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the cornerstone techniques for the confirmatory analysis of synthetic cathinones, including 2-Ethylmethcathinone. unodc.orgnih.gov These methods offer high sensitivity and selectivity, allowing for the definitive identification of substances even in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely adopted "gold standard" for the chemical profiling of seized drugs. nih.gov It separates compounds based on their volatility and interaction with a stationary phase, followed by detection with a mass spectrometer that fragments the molecules and provides a characteristic mass spectrum, or "fingerprint." For 2-Ethylmethcathinone, the mass spectrum is crucial for identification. However, challenges such as thermal degradation in the hot GC injector can occur with cathinone (B1664624) analogues, sometimes leading to dehydrogenation. nih.gov This can be mitigated by using a split injection, which reduces the residence time in the injector, or by ensuring the injector liner is clean. nih.gov

Below are typical GC-MS operating parameters that can be adapted for the analysis of 2-Ethylmethcathinone.

ParameterValue/Description
Column DB-1 MS (or equivalent); 30m x 0.25 mm x 0.25µm
Carrier Gas Helium at 1 mL/min
Injector Temperature 280°C
Injection Mode Split (e.g., 25:1 ratio)
Oven Program Initial 100°C for 1 min, ramp at 12°C/min to 300°C, hold for 30 min
MS Source Temp 230°C
MS Quad Temp 150°C
Data derived from a published method for 2-Ethylmethcathinone analysis. swgdrug.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is another powerful confirmatory technique that combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of a tandem mass spectrometer. unodc.org It is particularly advantageous for analyzing thermally unstable or non-volatile compounds and can achieve very low limits of detection, making it suitable for both qualitative and quantitative analysis of synthetic cathinones in seized materials. unodc.orgnih.gov Development of an LC-MS/MS method involves optimizing the mobile phase, chromatographic column, and mass spectrometer parameters to achieve the desired separation and detection. nih.govamazonaws.com

Spectroscopic techniques such as Infrared (IR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy provide detailed structural information, making them invaluable for the unequivocal identification of NPS like 2-Ethylmethcathinone.

Infrared (IR) Spectroscopy: FTIR (Fourier-Transform Infrared) spectroscopy is a well-established, SWGDRUG Category A technique used for the structural identification of drugs. wcupa.edu It works by measuring the absorption of infrared radiation by a molecule, which causes its chemical bonds to vibrate at specific frequencies, creating a unique spectral fingerprint. This technique is particularly powerful for distinguishing between positional isomers, which may be difficult to differentiate by mass spectrometry alone. ojp.govnih.gov For example, the IR spectra of 2-, 3-, and 4-ethylmethcathinone (B1651093) show distinct differences in their fingerprint regions that allow for their unambiguous identification. ojp.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful analytical techniques for elucidating molecular structure. It provides detailed information about the chemical environment of atoms (typically ¹H and ¹³C) within a molecule. This allows for the complete and unambiguous structural confirmation of a compound like 2-Ethylmethcathinone and can be used to distinguish it from its isomers and other related substances. nih.govd-nb.info NMR is also highly effective in identifying and quantifying impurities in a sample without the need for reference standards for those impurities. nih.govnih.gov

Microcrystalline tests are a classic analytical technique that serves as a rapid, sensitive, and simple method for the presumptive identification of drugs. wcupa.eduunodc.org The test involves a precipitation reaction between a target substance and a chemical reagent on a microscope slide, forming a unique insoluble complex. wcupa.eduwcupa.edu The resulting crystals have a characteristic shape, size, and optical properties (when viewed under polarized light) that can be compared to a reference material for identification. unodc.orgebsco.com

These tests are categorized as a SWGDRUG Category B technique and offer several advantages: they require minimal sample, are quick to perform, and can be non-destructive. wcupa.eduwcupa.edu Crucially, microcrystalline tests have demonstrated a strong capability to differentiate between positional isomers, a common challenge in NPS analysis. wcupa.edu For instance, studies have shown that 2-Ethylmethcathinone and its isomer 3-Ethylmethcathinone produce distinct and recognizable crystals with the appropriate reagents, allowing for their differentiation even when present in a mixture. wcupa.edu Combining microcrystalline tests with IR microspectroscopy further enhances selectivity by providing both visual data and structural information from the crystal itself. wcupa.eduwcupa.edu

Reagent TypeApplication in Cathinone Analysis
Gold-based reagents (e.g., Gold Bromide, Gold Chloride) Have been shown to produce distinct crystals with various NPS, including cathinone isomers. wcupa.eduresearchgate.net
Mercury-based reagents (e.g., Mercury Chloride) Used in procedures for identifying cathinones like mephedrone (B570743). unodc.orgresearchgate.net

Isomer Differentiation Strategies for 2-Ethylmethcathinone (hydrochloride) and Related Analogs in Forensic Science

A significant analytical challenge in forensic chemistry is the differentiation of positional isomers, which have the same molecular formula and mass but differ in the substitution pattern on the aromatic ring. The mass spectra of isomers like 2-ethylmethcathinone, 3-ethylmethcathinone, and 4-ethylmethcathinone can be nearly identical, making differentiation by GC-MS based on fragmentation patterns alone difficult or impossible. ojp.gov

Therefore, forensic laboratories rely on a combination of analytical data. The primary strategy involves coupling mass spectrometry with a chromatographic separation.

Gas Chromatography (GC): Different positional isomers often have slightly different physical properties, leading to different retention times on a GC column. By carefully optimizing the GC method (e.g., column type, temperature program), baseline separation of isomers like 2-, 3-, and 4-methylmethcathinone can be achieved, allowing for their individual identification when combined with mass spectral data. nih.govresearchgate.net

Infrared (IR) Spectroscopy: As mentioned previously, IR spectroscopy is a powerful tool for isomer differentiation. The substitution position on the phenyl ring significantly influences the vibrations of the molecule, resulting in unique IR spectra, particularly in the "fingerprint" region (below 1500 cm⁻¹). ojp.govnih.gov

Liquid Chromatography (LC): Similar to GC, ultra-high-performance liquid chromatography (UHPLC) can be optimized to separate isomers based on their differential interactions with the stationary and mobile phases. researchgate.net

Microcrystalline Tests: These tests are also highly effective at distinguishing between positional isomers, as each isomer can form uniquely shaped crystals with a given reagent. wcupa.edu

Stability and Degradation Studies of 2-Ethylmethcathinone (hydrochloride) in Analytical Contexts

Understanding the stability of analytes like 2-Ethylmethcathinone in various conditions is crucial for the accurate interpretation of toxicological and forensic findings. nih.govnih.gov The concentration of a substance in a sample at the time of analysis may not reflect the concentration at the time of collection due to degradation. nih.gov Synthetic cathinones are known to be unstable under certain conditions, and their stability is influenced by several factors. ojp.govresearchgate.net

Temperature: Storage temperature is a critical factor. Studies on related cathinones show significant degradation can occur at room temperature and even under refrigeration (4°C), while storage in a freezer (-20°C) provides the best preservation. nih.govojp.govresearchgate.net For example, mephedrone in a methanol (B129727) solution can lose over 30% of its concentration within three days at room temperature. nih.gov

pH: Cathinone stability is highly pH-dependent. Degradation is significantly accelerated in neutral to alkaline conditions, whereas acidic conditions (achieved by adding acid to samples) considerably increase stability. nih.govojp.gov

Matrix and Solvent: The substance's stability can differ based on the matrix (e.g., blood, urine, methanol, acetonitrile). nih.govresearchgate.net Some cathinones have been found to be more stable in acetonitrile-based solutions and unpreserved urine compared to methanolic solutions or preserved blood. nih.govresearchgate.net

Chemical Structure: The stability of a cathinone is also influenced by its specific chemical structure. For instance, cathinones containing a pyrrolidine (B122466) ring or a methylenedioxy group tend to show greater resistance to degradation. nih.govojp.gov Secondary amine-type cathinones, like 2-Ethylmethcathinone, may exhibit different decomposition patterns, potentially including dealkylation. researchgate.net

Degradation Pathways: A known degradation pathway for cathinones during GC-MS analysis is thermal degradation, which can involve the loss of hydrogen atoms. nih.govojp.gov

These studies highlight the importance of proper sample storage (frozen and acidified where possible) and prompt analysis to ensure the accuracy of quantitative results in forensic casework. nih.govresearchgate.net

Prevalence and Chemical Profiling in Illicit Drug Markets from a Forensic Science Perspective

2-Ethylmethcathinone is one of many synthetic cathinones to have emerged on the novel psychoactive substances (NPS) market. unodc.org These substances are often marketed as "legal highs" or sold as replacements for controlled stimulants. caymanchem.comunodc.org 2-Ethylmethcathinone is structurally related to more well-known cathinones like mephedrone (4-methylmethcathinone), which was widely detected in products sold as "bath salts". caymanchem.com

Forensic chemical profiling of seized drug samples is performed to gather chemical intelligence. The goals include:

Identifying the main components and cutting agents: Illicit products rarely contain a single pure substance. They are often mixed with adulterants or other active compounds.

Elucidating synthetic pathways: The presence of specific impurities, such as starting materials or reaction by-products, can provide clues about the synthesis route used to manufacture the drug. nih.gov For example, the detection of isomeric by-products can suggest specific chemical rearrangements occurred during production. researchgate.net

Establishing links between seizures: Comparing the chemical profiles of different seizures can help law enforcement establish links between cases, identify distribution networks, and track drug sources. nih.gov

The prevalence of any single NPS like 2-Ethylmethcathinone can fluctuate rapidly depending on legislative changes, law enforcement actions, and market demand. Organizations like the United Nations Office on Drugs and Crime (UNODC) monitor the emergence of these substances through early warning systems. unodc.orgunodc.org The dynamic nature of the illicit drug market requires that forensic laboratories continuously update their analytical methods and reference material libraries to keep pace with the appearance of new compounds like 2-Ethylmethcathinone. unodc.org

Challenges in the Forensic Analysis of Novel Psychoactive Substances (NPS)

The emergence and rapid proliferation of Novel Psychoactive Substances (NPS) present significant and multifaceted challenges to forensic chemistry laboratories worldwide. nih.gov These substances, including synthetic cathinones like 2-Ethylmethcathinone (2-EMC), are often designed to mimic the effects of controlled drugs while circumventing existing legislation. unodc.org The dynamic nature of the NPS market requires constant adaptation from the forensic science community to ensure accurate identification and analysis. researchgate.net

A primary challenge is the sheer number and chemical diversity of NPS. nih.gov Manufacturers continually alter chemical structures, leading to a vast array of compounds that may not be included in standard laboratory screening panels. sciex.jp This constant evolution means that by the time a specific NPS is identified and controlled, new, structurally similar analogues have often already appeared on the market. nih.gov

Key challenges in the forensic analysis of NPS, with relevance to 2-Ethylmethcathinone, are detailed below:

Availability of Reference Materials: A major hurdle for forensic laboratories is the acquisition of certified reference materials (CRMs) for NPS. nih.gov Commercial suppliers often struggle to keep pace with the rapid emergence of new substances. nih.gov Without CRMs, the definitive identification of a compound like 2-EMC is complicated, hindering the validation of analytical methods and the confirmation of results in criminal casework. In a 2014 survey, 70% of responding forensic laboratories reported difficulties in acquiring necessary NPS reference standards. nih.gov

Isomer Differentiation: A significant analytical challenge is the differentiation of positional isomers. uva.nl Synthetic cathinones, including 2-EMC, often have isomers (e.g., 3-Ethylmethcathinone, 4-Ethylmethcathinone) where the alkyl group is at a different position on the phenyl ring. uva.nlnih.govdrugsandalcohol.ie These isomers can have similar mass spectra, making them difficult to distinguish using standard techniques like Gas Chromatography-Mass Spectrometry (GC-MS) alone. uva.nlnih.gov Since the legal status of isomers can differ, incorrect identification has significant legal consequences. uva.nl Techniques like Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are often necessary for unambiguous identification. uva.nlnih.gov

Analytical Technique Applicability to Isomer Differentiation Findings and Limitations
Gas Chromatography-Mass Spectrometry (GC-MS) Can separate isomers chromatographically if conditions are optimized.Mass spectra of positional isomers are often nearly indistinguishable, leading to potential false positives. uva.nlnih.gov
Infrared (IR) Spectroscopy Can distinguish between positional isomers based on unique vibrational frequencies in the "fingerprint" region. nih.govRequires a pure sample and a reference spectrum for comparison. Vapor-phase GC-FTIR can be used for separated components. uva.nl
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information, allowing for the definitive identification of isomer positions. nih.govLess sensitive than MS and requires a larger amount of pure sample.
Gas Chromatography-Vacuum Ultraviolet (GC-VUV) Spectroscopy Shows promise in differentiating isomers as compounds with variable ring configurations often show distinctly different VUV spectra. uva.nlThe technique's selectivity is orthogonal to GC-MS, making their combination powerful for confident identification. uva.nl

Thermal Degradation: Analytical techniques that involve high temperatures, such as GC-MS, can pose problems for certain classes of NPS. ojp.gov Some synthetic cathinones are thermally labile, meaning they can decompose or rearrange when heated in the GC injection port. ojp.gov This degradation can lead to the formation of artifacts that may be misinterpreted or may interfere with the detection of the parent compound, complicating the analytical process and potentially leading to inaccurate quantification or identification. ojp.gov

Matrix Effects in Biological Samples: When analyzing biological matrices like blood and urine, other substances present in the sample can interfere with the analysis, a phenomenon known as the matrix effect. chromatographyonline.com These effects can either suppress or enhance the analytical signal, leading to inaccurate quantitative results. chromatographyonline.comyoutube.com For example, co-eluting endogenous compounds can affect the ionization efficiency of the target analyte in Liquid Chromatography-Mass Spectrometry (LC-MS). researchgate.net Overcoming matrix effects often requires extensive sample preparation, the use of internal standards, or matrix-matched calibrators to ensure the accuracy and reliability of the results. chromatographyonline.comnih.gov

Matrix Effect Type Description Potential Impact on Analysis
Ion Suppression Co-eluting matrix components interfere with the ionization of the target analyte in the MS source, reducing the signal. youtube.comUnderestimation of the analyte concentration or false-negative results.
Ion Enhancement Co-eluting matrix components improve the ionization efficiency of the target analyte, increasing the signal. Overestimation of the analyte concentration.
Additive Effects The matrix introduces a background signal that is constant and independent of the analyte concentration. chromatographyonline.comShifts the calibration curve up or down, affecting accuracy.
Multiplicative Effects The matrix affects the slope of the calibration curve, indicating that the magnitude of the effect is proportional to the analyte concentration. chromatographyonline.comInaccurate quantification across the concentration range.

The combination of these challenges necessitates that forensic laboratories employ a multi-technique approach for the analysis of NPS. cfsre.org The use of orthogonal techniques, such as combining GC-MS with IR or NMR spectroscopy, is often recommended to ensure reliable and defensible identification of unknown substances like 2-Ethylmethcathinone. unodc.orgcfsre.org

Advanced Research Methodologies and Future Directions in 2 Ethylmethcathinone Hydrochloride Studies

Computational Chemistry and Molecular Modeling for SAR Prediction and Elucidation

Computational chemistry and molecular modeling have become indispensable tools for investigating synthetic cathinones. These methods allow researchers to predict the properties and biological activity of compounds like 2-EMC, providing insights that can guide further experimental research.

Structure-Activity Relationship (SAR) studies are fundamental to understanding how a compound's chemical structure relates to its biological effects. For synthetic cathinones, SAR helps to predict how modifications to the molecule—such as the position of the ethyl group in 2-EMC versus its isomer 4-EMC—might alter its interaction with monoamine transporters (dopamine, norepinephrine (B1679862), and serotonin). nih.govcaymanchem.comwikipedia.org For instance, research on N-ethyl-substituted cathinones has shown that the length of the alpha-carbon side chain significantly influences their potency as dopamine (B1211576) uptake inhibitors. ub.edu While specific SAR studies on 2-EMC are not extensively documented, principles from related compounds suggest that the ortho-position of the ethyl group on the phenyl ring likely influences its pharmacological profile compared to meta- or para-substituted isomers like mephedrone (B570743) (4-methylmethcathinone). nih.govresearchgate.net

Molecular modeling techniques, such as Density Functional Theory (DFT) calculations, are used to predict spectroscopic data, like Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.com This is particularly valuable as the complexity of NMR spectra for cathinone (B1664624) derivatives can make interpretation difficult. mdpi.com By simulating the spectra of potential structures, researchers can more confidently identify unknown compounds or differentiate between closely related isomers in seized samples. nih.govmdpi.com These computational approaches serve as a powerful supplement to traditional analytical methods, aiding in the structural characterization of new and under-researched cathinones. mdpi.com

In Vitro Models for Studying Compound Interactions (e.g., Blood-Brain Barrier Permeability)

In vitro models are essential for studying the metabolic fate and potential biological interactions of compounds like 2-EMC in a controlled laboratory setting, reducing the need for complex in vivo studies. These models are particularly important for assessing metabolic stability and permeability across biological barriers.

Metabolic profiling studies, often using human liver microsomes (HLM) and S9 fractions, are widely employed to identify the metabolites of synthetic cathinones. tandfonline.commdpi.com These cost-effective systems can effectively generate the major Phase I and Phase II metabolites that would be found in vivo. nih.gov For cathinones, common metabolic pathways include the reduction of the β-keto group, hydroxylation, and N-dealkylation. tandfonline.comnih.gov The resulting metabolites are crucial biomarkers that can extend the window of detection in toxicological screenings. tandfonline.com

A critical application of in vitro models is the assessment of a compound's ability to cross the blood-brain barrier (BBB), a key factor for any centrally acting substance. mdpi.commdpi.com Various in vitro BBB models have been developed, ranging from simple monolayers of brain microvascular endothelial cells (BMECs) grown on Transwell inserts to advanced, microfluidic "BBB-on-a-chip" systems. nih.govnih.gov These models aim to replicate the highly selective permeability of the BBB. mdpi.comresearchgate.net By applying shear stress and co-culturing endothelial cells with other relevant cell types like astrocytes and pericytes, researchers can create more physiologically relevant models that provide a better prediction of a drug's potential to enter the central nervous system. mdpi.comnih.gov

In Vitro Model TypeDescriptionKey FeaturesRelevance for 2-EMC Studies
Human Liver Microsomes (HLM)Subcellular fractions of the liver containing drug-metabolizing enzymes.Cost-effective for studying Phase I and Phase II metabolism. nih.govPredicting major metabolites for toxicological screening. tandfonline.com
Monolayer BBB Models (e.g., Transwell)A single layer of endothelial cells cultured on a semi-permeable membrane. nih.govSimple, high-throughput screening of compound permeability.Initial assessment of 2-EMC's ability to cross the BBB. mdpi.com
Dynamic/Microfluidic BBB ModelsAdvanced models incorporating fluid flow to simulate shear stress. nih.govnih.govMore closely mimics in vivo conditions, improving predictive accuracy. mdpi.comProvides a more robust evaluation of BBB permeability and transport mechanisms.

Development and Standardization of Certified Reference Materials for Research and Forensic Standards

The accuracy and reliability of all analytical and forensic work on 2-EMC depend heavily on the availability of high-purity Certified Reference Materials (CRMs). walshmedicalmedia.com CRMs are materials whose property values are certified by a technically valid procedure, accompanied by a traceability statement and an uncertainty value. european-accreditation.org They are essential for calibrating instruments, validating analytical methods, and ensuring the quality and comparability of results between different laboratories. iaea.orgenfsi.eu

The production of CRMs for NPS is a critical activity that must follow stringent international guidelines, such as those outlined in ISO Guides 34 and 35. walshmedicalmedia.com This process involves:

Material Processing: Synthesis and purification of the compound to a high degree of purity. walshmedicalmedia.com

Characterization: Comprehensive analysis to confirm the identity and measure impurities. walshmedicalmedia.com

Value Assignment: Assigning a certified purity value using at least two independent, validated analytical methods. walshmedicalmedia.com

Homogeneity and Stability Assessment: Ensuring the material is uniform throughout the batch and determining its shelf-life under specified storage conditions. walshmedicalmedia.com

In forensic science, the use of CRMs is paramount. Because isomers of synthetic cathinones can have identical molecular weights and similar mass fragmentation patterns, chromatographic separation coupled with mass spectrometry is often required for definitive identification. nih.gov Having a CRM for 2-EMC allows for direct comparison of retention times and spectral data, enabling unambiguous identification and differentiation from its isomers. nih.govswgdrug.org The availability of these standards from commercial suppliers and organizations like the DEA provides forensic laboratories with the necessary tools for their casework. swgdrug.orgcaymanchem.com

Reference materials are generally classified into two main types:

Primary Reference Material (CRM): A standard with the highest metrological qualities, whose value is accepted without reference to other standards. enfsi.euchemicea.com

Secondary Reference Material (RM): A standard whose value is established by comparison with a primary reference material. enfsi.euchemicea.com It is often used for routine laboratory quality control.

Emerging Analytical Technologies for Comprehensive Cathinone Profiling

The dynamic nature of the NPS market, with a continuous stream of new cathinone analogues, requires analytical technologies that are both sensitive and adaptable. acs.orgojp.gov While gas chromatography-mass spectrometry (GC-MS) remains a cornerstone of forensic analysis, several emerging technologies offer enhanced capabilities for comprehensive cathinone profiling. nih.govunodc.org

High-Resolution Mass Spectrometry (HRMS) , particularly techniques like Quadrupole Time-of-Flight (QTOF) mass spectrometry, is a powerful platform for screening and identifying NPS and their metabolites. nih.govfrontiersin.org Unlike targeted MS methods, HRMS allows for non-targeted screening, where data can be retrospectively analyzed for new compounds as their information becomes available. tandfonline.com This is a significant advantage when dealing with the rapid appearance of new cathinone derivatives. tandfonline.com

Electrochemical Methods are emerging as a fast, portable, and low-cost alternative for the presumptive on-site detection of synthetic cathinones. acs.orgmdpi.com Techniques such as differential pulse voltammetry (DPV) can generate distinct electrochemical profiles for different cathinones based on their molecular structure. acs.org When combined with chemometric analysis, these methods can provide a rapid classification of seized substances, aiding law enforcement and harm reduction efforts. acs.org

Other advanced techniques include Liquid Chromatography coupled to Tandem Mass Spectrometry (LC-MS/MS) , which is highly effective for elucidating the redox pathways of cathinones, and NMR spectroscopy , which provides detailed structural information essential for identifying novel compounds. mdpi.commdpi.com

TechnologyPrincipleAdvantages for Cathinone ProfilingReference
GC-MSSeparates compounds by gas chromatography and identifies them by mass spectrometry.Well-established, reliable for differentiating isomers by retention time. nih.gov
LC-HRMS (e.g., QTOF)Separates compounds by liquid chromatography and provides high-accuracy mass measurements.Enables non-targeted screening and retrospective data analysis; ideal for metabolite profiling. tandfonline.comnih.govfrontiersin.org
Electrochemical Methods (e.g., DPV)Measures the current response of a substance to a changing potential.Fast, portable, and low-cost for on-site presumptive testing. acs.orgmdpi.com
NMR SpectroscopyUses magnetic fields to obtain detailed information about a molecule's structure.Unambiguous structure elucidation of novel compounds. mdpi.com

Addressing Research Gaps and Advancing Scientific Understanding of Novel Psychoactive Substances

Despite advancements in analytical methodologies, significant research gaps remain in the understanding of 2-EMC and other NPS. gov.scot Addressing these gaps is crucial for developing evidence-based policy and effective public health responses.

A primary challenge is the lack of comprehensive toxicological data. gov.scot While some in vitro studies can provide preliminary cytotoxicity data, the long-term health risks associated with most NPS, including 2-EMC, are largely unknown. ub.edugov.scot There is a pressing need for more research on the pharmacology and toxicology of these substances to understand their full impact. forensicsciencereview.comgov.scot

Further research is also needed to understand the complex dynamics of the NPS market and its interplay with established illicit drug markets. gov.scot The rapid synthesis of new derivatives to circumvent legislation means that scientific research and monitoring efforts must be equally dynamic. ojp.govunodc.org

Key recommendations for advancing scientific understanding include:

Expanding Toxicological Studies: Conducting comprehensive in vitro and, where ethically feasible, in vivo studies to determine the acute and chronic toxicity of emerging NPS. gov.scot

Enhancing Monitoring and Data Sharing: Establishing robust systems for monitoring the emergence of new substances and sharing data between forensic laboratories, public health agencies, and researchers. gov.scot

Supporting Methodological Research: Continuing the development of advanced analytical and computational methods to keep pace with the evolving NPS landscape. nih.gov

Utilizing Cohort Studies: Implementing longitudinal studies to better understand patterns of use and the long-term health and psychosocial consequences for NPS users. nih.gov

By focusing on these research priorities, the scientific community can build a more complete picture of the challenges posed by 2-Ethylmethcathinone and other NPS, paving the way for more informed and effective strategies to address their proliferation. nih.gov

Q & A

Basic: What validated synthesis protocols are recommended for 2-Ethylmethcathinone hydrochloride, and how can reaction conditions be optimized to minimize byproducts?

Methodological Answer:
Synthesis typically involves reductive amination of a ketone precursor (e.g., 2-ethylpropiophenone) with methylamine, followed by hydrochlorination. Key steps include:

  • Reduction Control : Use sodium borohydride or catalytic hydrogenation under inert atmospheres to reduce imine intermediates, ensuring stoichiometric precision to avoid over-reduction .
  • Temperature and pH : Maintain reaction temperatures between 0–5°C during critical steps to suppress side reactions (e.g., N-alkylation byproducts). Adjust pH to 3–4 during hydrochlorination for optimal salt formation .
  • Purification : Recrystallization from ethanol/acetone mixtures removes unreacted precursors. Monitor purity via TLC or HPLC .

Basic: What advanced spectroscopic and chromatographic methods are most effective for confirming the structural integrity and purity of 2-Ethylmethcathinone hydrochloride?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the ethyl and methylamine substituents. Key signals:
    • 1H^1H-NMR: δ 1.2–1.4 (triplet, ethyl-CH2_2), δ 2.4–2.6 (singlet, N-methyl) .
    • 13C^{13}C-NMR: Carbonyl resonance at δ 205–210 ppm (ketone reduction product).
  • Mass Spectrometry : GC-MS or LC-HRMS for molecular ion ([M+H]+^+) at m/z 208.1 and fragmentation patterns (e.g., loss of HCl, m/z 172) .
  • Purity Analysis : HPLC with UV detection (λ = 254 nm) and C18 columns; compare retention times with certified reference standards .
Parameter Value Source
Molecular Weight227.7 g/molPubChem
CAS Number1266688-86-1 (analog)CAS
IUPAC Name1-(4-Methylphenyl)-2-(ethylamino)propan-1-one hydrochloridePubChem

Advanced: How can researchers design in vitro pharmacological assays to assess the dopaminergic and serotonergic activity of 2-Ethylmethcathinone hydrochloride?

Methodological Answer:

  • Receptor Binding Assays : Transfect HEK-293 cells with human dopamine (DAT) or serotonin (SERT) transporters. Use 3H^3H-labeled substrates (e.g., 3H^3H-dopamine) to measure competitive inhibition.
  • Dose-Response Curves : Test concentrations from 1 nM to 100 µM. Calculate IC50_{50} values using nonlinear regression .
  • Controls : Include cocaine (DAT inhibitor) and fluoxetine (SERT inhibitor) for baseline comparison. Validate results with radioligand displacement assays .

Advanced: What strategies should be employed to resolve contradictions in analytical data (e.g., conflicting mass spectral fragmentation patterns or NMR chemical shifts)?

Methodological Answer:

  • Orthogonal Techniques : Combine GC-MS, LC-HRMS, and IR spectroscopy to cross-validate fragmentation pathways and functional groups.
  • Isomeric Differentiation : For positional isomers (e.g., 3- vs. 4-substituted analogs), use 1H^1H-NMR nuclear Overhauser effect (NOE) experiments or 2D-COSY to assign spatial proximity of substituents .
  • Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values for ambiguous signals .

Basic: What are the critical safety protocols for handling 2-Ethylmethcathinone hydrochloride in laboratory settings?

Methodological Answer:

  • Exposure Control : Use fume hoods for weighing and synthesis. Wear nitrile gloves, sealed goggles, and lab coats to prevent dermal contact .
  • Storage : Store in airtight containers at –20°C, desiccated to prevent hygroscopic degradation .
  • Waste Disposal : Collect residues in halogenated waste containers and incinerate via EPA-approved facilities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.